Product packaging for 1-Pyrrolidin-1-ylanthracene-9,10-dione(Cat. No.:)

1-Pyrrolidin-1-ylanthracene-9,10-dione

Cat. No.: B5093713
M. Wt: 277.3 g/mol
InChI Key: XJCRACQCKIXTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Pyrrolidin-1-ylanthracene-9,10-dione is a chemical compound of significant interest in scientific research, built on the versatile 9,10-anthracenedione (anthraquinone) scaffold. This compound is structurally characterized by a pyrrolidine substituent attached to the anthracenedione core, a modification known to influence its physicochemical and biological properties. The pyrrolidine ring is a prominent saturated nitrogen heterocycle in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and influence the stereochemistry and solubility of a molecule . Derivatives of 1-aminoanthracene-9,10-dione, to which this compound belongs, have been extensively studied and display a broad spectrum of biological activities. Research on this class of compounds has demonstrated promising antitumor, antiviral, antimicrobial, and antifungal activities . The specific substitution on the amino group, such as with a pyrrolidine ring, is a common strategy in structural modification to fine-tune biological potency and selectivity . Furthermore, anthracene-9,10-dione-based compounds are also investigated as prodrugs for anticancer agents and as inhibitors of specific biological pathways, such as kinases and matrix metalloproteinases, which are relevant in cancer metastasis . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B5093713 1-Pyrrolidin-1-ylanthracene-9,10-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrrolidin-1-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-17-12-6-1-2-7-13(12)18(21)16-14(17)8-5-9-15(16)19-10-3-4-11-19/h1-2,5-9H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCRACQCKIXTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Pyrrolidin 1 Ylanthracene 9,10 Dione

Direct Functionalization Approaches of the Anthraquinone (B42736) Core

The most straightforward methods for synthesizing 1-Pyrrolidin-1-ylanthracene-9,10-dione involve the introduction of the pyrrolidine (B122466) moiety directly onto the anthraquinone skeleton. This is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary method for the amination of the anthraquinone core. colab.ws The electron-withdrawing nature of the carbonyl groups on the anthraquinone ring activates the aromatic system, making it susceptible to attack by nucleophiles like pyrrolidine. colab.ws This reaction typically involves the displacement of a leaving group, such as a halogen or a methoxy (B1213986) group, from the C1 position of the anthraquinone.

The SNAr reaction proceeds via a stepwise addition-elimination mechanism. nih.govnih.gov Initially, the pyrrolidine nitrogen attacks the C1 carbon of the anthraquinone derivative, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. The efficiency of this substitution is influenced by the nature of the leaving group and the reaction conditions, which can be performed under mild conditions without metal catalysis. colab.ws In some cases, the reaction can be facilitated by the presence of a base or by using an excess of the amine nucleophile. nih.govresearchgate.net

Table 1: Key Factors in Nucleophilic Aromatic Substitution for Aminated Anthraquinones

Factor Description Impact on Reaction
Leaving Group The group being displaced from the anthraquinone ring (e.g., Cl, Br, OCH₃). A good leaving group is essential for the elimination step to proceed efficiently.
Solvent The medium in which the reaction is conducted. Polar aprotic solvents can stabilize the charged intermediate, facilitating the reaction.
Temperature The heat applied to the reaction mixture. Higher temperatures can increase the reaction rate but may also lead to side products.

| Nucleophile | The amine reagent, in this case, pyrrolidine. | The nucleophilicity of the amine affects the rate of the initial attack on the aromatic ring. |

Metal-Catalyzed C-N Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the C-N bond between the anthraquinone core and pyrrolidine. The Buchwald-Hartwig and Ullmann reactions are prominent examples. researchgate.netwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This method is known for its wide substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 1-pyrrolidinylanthraquinone product and regenerate the Pd(0) catalyst. researchgate.netwikipedia.org The choice of ligand, base, and solvent is critical for achieving high yields. researchgate.net

Table 2: Comparison of Ullmann and Buchwald-Hartwig Reactions for C-N Coupling

Feature Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Copper (often stoichiometric) Palladium (catalytic amounts)
Reaction Conditions Typically requires high temperatures. Generally proceeds under milder conditions.
Substrate Scope More limited, often requiring activated aryl halides. Broader scope for both aryl halide and amine. wikipedia.org

| Ligands | Often does not require specialized ligands. | Requires phosphine-based or N-heterocyclic carbene (NHC) ligands. researchgate.net |

The Ullmann condensation is a classical method that uses copper or a copper salt to catalyze the reaction between an aryl halide and an amine. researchgate.net While effective, this reaction often requires harsher conditions, such as high temperatures, compared to the palladium-catalyzed methods. researchgate.net

Multi-Step Synthetic Routes to Pyrrolidinyl-Anthraquinone Diones

In cases where direct functionalization is not feasible or desired, multi-step strategies are employed. These routes build the anthraquinone skeleton from simpler precursors, incorporating the pyrrolidinyl group at an appropriate stage.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for constructing the six-membered rings of the anthraquinone framework. helsinki.finih.gov This [4+2] cycloaddition reaction typically involves a diene and a dienophile. researchgate.net For the synthesis of anthraquinone derivatives, a substituted naphthoquinone often serves as the dienophile, reacting with a suitable diene. helsinki.finih.gov

A potential strategy could involve the Diels-Alder reaction between a pyrrolidine-substituted diene and 1,4-naphthoquinone. Alternatively, a diene could react with a pyrrolidinyl-substituted 1,4-benzoquinone. Following the initial cycloaddition, subsequent oxidation or aromatization steps are necessary to form the final anthraquinone structure. nih.gov The regioselectivity of the Diels-Alder reaction is a key consideration, especially when using unsymmetrically substituted dienes or dienophiles. helsinki.fi

Organocatalytic Benzannulation Strategies

Benzannulation reactions offer an efficient way to construct aromatic rings from acyclic precursors. researchgate.net Organocatalytic benzannulation strategies have emerged as a metal-free approach to synthesize highly functionalized anthraquinones. rsc.orgresearchgate.net

One such method involves an L-proline catalyzed [4+2] cycloaddition between an in-situ generated azadiene (from an α,β-unsaturated aldehyde) and a 1,4-naphthoquinone. rsc.orgresearchgate.net To synthesize a pyrrolidinyl-substituted anthraquinone, the pyrrolidine group could be present on either the unsaturated aldehyde or the naphthoquinone starting material. This approach is valued for its operational simplicity and use of readily available starting materials under mild conditions. rsc.org

Intramolecular Cyclization and Annulation Methodologies

Intramolecular cyclization provides another route to the anthraquinone core. These reactions involve forming one of the rings from a linear precursor that already contains most of the required atoms. For instance, a suitably functionalized biphenyl (B1667301) derivative could undergo an intramolecular Friedel-Crafts acylation to form the central ring of the anthraquinone system.

In the context of 1-pyrrolidinylanthraquinone, a synthetic sequence might involve preparing a 2-(benzoyl)-phenyl derivative bearing a pyrrolidine substituent. An intramolecular cyclization, often acid-catalyzed, would then close the ring to form the tricyclic anthraquinone skeleton. Annulation, the process of building a new ring onto an existing one, can also be employed. For example, a cascade reaction involving the addition of a nucleophile to a 1-ethynyl-9,10-anthraquinone can lead to the formation of new heterocyclic rings fused to the anthraquinone core. nih.gov While not directly forming the pyrrolidine substituent, these methods highlight the versatility of cyclization strategies in modifying the anthraquinone framework. researchgate.netmdpi.comnih.gov

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of a 1-haloanthraquinone, such as 1-chloroanthraquinone (B52148) or 1-bromoanthraquinone, with pyrrolidine. The optimization of this synthesis is crucial for achieving high yields and purity. Key parameters that are typically manipulated include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: Copper-based catalysts are fundamental to the Ullmann condensation. Elemental copper, copper(I) salts (e.g., CuI, CuBr), and copper(II) salts (e.g., CuSO₄, Cu(OAc)₂) have been successfully employed in related amination reactions of haloanthraquinones. colab.wsnih.gov The catalyst facilitates the carbon-nitrogen bond formation between the anthraquinone ring and the pyrrolidine nucleophile. The choice of the copper source and its oxidation state can impact reaction efficiency and yield.

Solvent and Base: The selection of a suitable solvent and base is critical. High-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures. google.com The presence of a base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base, is necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the pyrrolidine, thereby increasing its nucleophilicity.

Temperature and Reaction Time: The reaction temperature for Ullmann-type couplings is typically high, often ranging from 100 to 200 °C. However, the use of microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes and proceeding under milder conditions. nih.govelsevierpure.com Optimization studies would involve a systematic variation of the temperature to find the optimal balance between reaction rate and the prevention of side-product formation.

Illustrative Reaction Conditions for Analogous N-Arylations:

The following table presents representative conditions for the copper-catalyzed amination of haloarenes, which are analogous to the synthesis of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄TolueneRefluxGood to High nih.gov
Cu(0)NonePhosphate BufferWaterMicrowaveHigh nih.govelsevierpure.com
Cu(OAc)₂NoneKOAcAmine (solvent)Inert AtmosphereGood colab.ws

This table is illustrative of typical conditions for related Ullmann reactions and does not represent specific data for the synthesis of this compound.

Strategies for Derivatization and Structural Modification of this compound

The structural modification of this compound can be approached by targeting either the anthraquinone core or the pyrrolidine ring. Such derivatizations are pursued to modulate the compound's electronic properties, solubility, and biological activity.

Modification of the Anthraquinone Core:

The anthraquinone scaffold can undergo various electrophilic substitution reactions, although the existing electron-donating pyrrolidino group and the electron-withdrawing carbonyl groups will direct the position of substitution.

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at specific positions on the anthraquinone ring can be achieved using appropriate halogenating agents. These halogenated derivatives can then serve as precursors for further cross-coupling reactions. For instance, the bromination of 1-aminoanthraquinone (B167232) derivatives is a known process. google.com

Nitration: The introduction of a nitro group onto the anthraquinone ring is a common transformation. The nitro group can subsequently be reduced to an amino group, providing a handle for a wide range of further functionalizations. Direct nitration of anthraquinone itself can lead to a mixture of products. google.com

Sulfonation: Treatment with oleum (B3057394) or chlorosulfonic acid can introduce sulfonic acid groups, which can alter the solubility and serve as leaving groups in nucleophilic substitution reactions. The sulfonation of 1-aminoanthraquinone is a key step in the synthesis of some dyes. google.com

Modification of the Pyrrolidine Ring:

While the pyrrolidine ring is generally stable, modifications are possible, although they may be more challenging than modifications to the anthraquinone core.

Oxidation: The pyrrolidine ring can potentially be oxidized to the corresponding pyrroline (B1223166) or pyrrole (B145914).

Substitution on the Pyrrolidine Ring: If the pyrrolidine ring itself contains functional groups, these can be further manipulated. However, for the parent 1-pyrrolidinyl substituent, direct functionalization is less common.

Illustrative Derivatization Reactions of Anthraquinone Derivatives:

The table below outlines common derivatization reactions performed on anthraquinone derivatives, which could be adapted for this compound.

ReactionReagentsPosition of ModificationPurposeReference
BrominationBromineAnthraquinone RingIntermediate for further coupling google.com
NitrationNitric Acid/Sulfuric AcidAnthraquinone RingPrecursor to amino group google.com
SulfonationOleum/Chlorosulfonic AcidAnthraquinone RingIncrease solubility, leaving group google.com
DiazotizationNaNO₂, HCl1-Amino group (analogous)Conversion to other functionalities researchgate.net

This table provides examples of derivatization strategies for anthraquinone systems and serves as a guide for potential modifications of this compound.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 1 Pyrrolidin 1 Ylanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing their connectivity.

The aromatic region would likely display a complex series of multiplets corresponding to the seven protons on the anthraquinone (B42736) core. The substitution at the C-1 position breaks the symmetry of the molecule, leading to distinct signals for each of these protons. The protons on the unsubstituted benzene (B151609) ring (H-5 to H-8) are expected to resonate at chemical shifts typical for anthraquinone derivatives, generally appearing as doublets and triplets. ukm.mychemicalbook.com The protons on the substituted ring (H-2, H-3, and H-4) would be influenced by the electron-donating pyrrolidine (B122466) group, causing a shift in their resonance frequencies.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Pyrrolidin-1-ylanthracene-9,10-dione (Note: These are predicted values based on general knowledge and data from analogous compounds. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyrrolidine CH₂ (α to N)3.0 - 3.5Triplet
Pyrrolidine CH₂ (β to N)1.8 - 2.2Multiplet
Anthraquinone Aromatic H7.0 - 8.5Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, signals corresponding to the carbonyl carbons (C-9 and C-10) of the quinone system are expected to appear significantly downfield, typically in the range of 180-190 ppm. researchgate.net The carbon atoms of the pyrrolidine ring would resonate in the aliphatic region of the spectrum. The aromatic carbons of the anthraquinone core would produce a series of signals in the aromatic region (approximately 110-150 ppm). The carbon atom directly bonded to the nitrogen of the pyrrolidine ring (C-1) would be notably shielded compared to the corresponding carbon in unsubstituted anthraquinone due to the electron-donating effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general knowledge and data from analogous compounds. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C-9, C-10)180 - 190
Aromatic C110 - 150
Pyrrolidine C (α to N)45 - 55
Pyrrolidine C (β to N)20 - 30

Two-Dimensional NMR Techniques for Connectivity Assignments

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the proton spin systems of the pyrrolidine and anthraquinone moieties.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the pyrrolidine substituent and the anthraquinone core, as well as for assigning the quaternary carbons, including the carbonyl carbons. For instance, correlations between the α-protons of the pyrrolidine ring and the C-1 carbon of the anthraquinone would definitively confirm the point of attachment. The assignments of anthraquinones from natural sources have been successfully achieved using these techniques. koreascience.kr

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the carbonyl groups (C=O) of the quinone, the C-N bond of the pyrrolidine substituent, and the various C-H and C=C bonds of the aromatic system. The carbonyl stretching vibrations are typically strong and appear in the region of 1650-1680 cm⁻¹. rsc.org The presence of the electron-donating pyrrolidine group at the C-1 position may lead to a slight shift in the position of the carbonyl bands compared to unsubstituted anthraquinone. chemicalbook.com The spectrum would also feature bands corresponding to the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: These are predicted values based on general knowledge and data from analogous compounds. Actual experimental values may vary.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Quinone)1650 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1100 - 1300Medium

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, making it particularly useful for studying the carbon framework of aromatic systems.

In the Raman spectrum of this compound, the C=O stretching vibrations would also be present, although their intensity might differ from the FTIR spectrum. nsf.govresearchgate.net The spectrum is expected to be rich in the fingerprint region (below 1500 cm⁻¹), with numerous bands corresponding to the skeletal vibrations of the fused aromatic rings. nsf.govnih.gov Studies on substituted anthraquinones have shown that the Raman spectra are sensitive to the nature and position of the substituents. nsf.gov The introduction of the pyrrolidine group at the C-1 position is expected to cause shifts in the vibrational frequencies of the anthraquinone core and introduce new bands associated with the pyrrolidine ring itself. The analysis of these shifts can provide insights into the electronic interactions between the substituent and the aromatic system. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the structural integrity of synthesized compounds through their fragmentation patterns under electron impact. For this compound, the calculated molecular weight is 277.32 g/mol , corresponding to the molecular formula C₁₈H₁₅NO₂.

In an electron ionization mass spectrometry (EI-MS) experiment, the molecule is expected to exhibit a prominent molecular ion peak [M]⁺ at m/z 277. The fragmentation of anthraquinone derivatives is well-documented and typically involves characteristic losses of neutral molecules. pjsir.orgchemicalbook.com The primary fragmentation pathway for the anthraquinone core involves the sequential loss of two carbon monoxide (CO) molecules. pjsir.org

For this compound, the fragmentation pattern is anticipated to be influenced by both the stable anthraquinone nucleus and the pyrrolidine substituent. Based on studies of analogous aminoanthraquinones, several key fragmentation steps can be predicted. nih.gov

A plausible fragmentation pathway would be:

Molecular Ion: The initial species observed is the molecular ion [C₁₈H₁₅NO₂]⁺ at m/z 277.

Loss of CO: The first characteristic loss from the anthraquinone core would be a molecule of carbon monoxide, leading to a fragment ion [M - CO]⁺ at m/z 249.

Second Loss of CO: This is followed by the loss of a second CO molecule, resulting in the [M - 2CO]⁺ ion at m/z 221.

Fragmentation of Pyrrolidine Ring: The pyrrolidine ring can undergo fragmentation, a common pathway being the loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder-type cleavage, leading to a fragment at m/z 249 from the molecular ion. Cleavage of the N-C bond with hydrogen rearrangement can also occur. nih.gov The mass spectrum of pyrrolidine itself shows a base peak at m/z 43, corresponding to the [C₃H₅]⁺ fragment, and a significant peak at m/z 70 for the [M-H]⁺ ion, indicating the types of fragments that could arise from the substituent. nist.gov

A proposed fragmentation scheme is detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Notes
277 [C₁₈H₁₅NO₂]⁺ Molecular Ion [M]⁺
249 [C₁₇H₁₅NO]⁺ Loss of one CO molecule from [M]⁺
221 [C₁₆H₁₅N]⁺ Loss of two CO molecules from [M]⁺
208 [C₁₄H₈O₂]⁺ Loss of the pyrrolidine radical, forming the anthraquinone radical cation
70 [C₄H₈N]⁺ Pyrrolidinyl cation

This predicted pattern is based on the established fragmentation of the anthraquinone core and fragmentation behaviors observed in other N-substituted derivatives. pjsir.orgnih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interaction Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, 1-(Piperidin-1-yl)-9,10-anthraquinone, provides significant insight into the expected structural parameters. nih.gov The piperidine (B6355638) substituent in this analogue is a six-membered ring compared to the five-membered pyrrolidine ring, but the electronic and steric effects on the anthraquinone core are comparable.

In 1-(piperidin-1-yl)-9,10-anthraquinone, the anthraquinone skeleton shows a slight deviation from planarity. nih.gov A similar distortion is expected for the title compound due to steric hindrance between the pyrrolidine ring and the peri-carbonyl group. The pyrrolidine ring itself is expected to adopt a non-planar conformation, typically an 'envelope' or 'twist' form.

The bond connecting the nitrogen atom to the anthraquinone ring (C1-N) will likely have partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic system, a phenomenon observed in other 1-aminoanthraquinone (B167232) derivatives. mdpi.com This delocalization affects the electronic structure and the bond lengths within the anthraquinone moiety. For instance, in a related structure, certain C-C bonds in the anthracene (B1667546) core were found to be significantly longer than typical aromatic bonds, indicating that the substituent has a notable effect on the charge distribution. nih.goviucr.org

The dihedral angle between the mean plane of the pyrrolidine ring and the anthracene system is a key parameter. In the piperidinyl analogue, this angle is 38.7(1)°. nih.gov A similar significant tilt is anticipated for this compound to minimize steric strain.

Table 2: Expected Bond Parameters for this compound based on Analogous Structures

Parameter Expected Value Range Reference Compound / Note
C=O Bond Length 1.21 - 1.23 Å Typical for anthraquinones
C1-N Bond Length 1.37 - 1.40 Å Indicative of partial double bond character
N-C (pyrrolidine) 1.45 - 1.48 Å Standard single bond
C-C (anthracene) 1.38 - 1.45 Å Variation due to substituent effects nih.goviucr.org
Dihedral Angle (Pyrrolidine/Anthracene) 35 - 45° Based on 1-(Piperidin-1-yl)-9,10-anthraquinone nih.gov

The solid-state architecture of this compound will be governed by a combination of weak non-covalent interactions, which act as supramolecular synthons to build the extended crystal lattice. nih.gov Analysis of related anthraquinone structures allows for a robust prediction of these interactions. researchgate.netmdpi.comresearchgate.net

C-H···O Interactions: These hydrogen bonds are expected to be a prominent feature in the crystal packing. The hydrogen atoms of the pyrrolidine ring and the aromatic rings of the anthracene core can act as donors, while the carbonyl oxygen atoms are strong acceptors. These interactions often link molecules into chains or two-dimensional networks. researchgate.netrsc.org

π–π Stacking Interactions: The planar, electron-rich anthracene core is highly conducive to π–π stacking. acs.orgnih.gov In the crystal structure of 1-(piperidin-1-yl)-9,10-anthraquinone, molecules are linked by π–π interactions with a centroid-centroid distance of 3.782 Å, forming layers. nih.gov Similar face-to-face or offset stacking arrangements are expected for this compound, playing a crucial role in the stabilization of the crystal lattice. mdpi.com

C-H···π Interactions: This type of interaction, where a C-H bond points towards the face of an aromatic ring, is also common. In the piperidinyl analogue, these interactions link adjacent molecules, contributing to the formation of a layered structure. nih.gov The aromatic protons of one molecule can interact with the π-system of a neighboring molecule.

The interplay of these weak forces—C-H···O, C-H···π, and π–π interactions—collectively determines the final crystal packing, influencing the material's physical properties. The study of these synthons is fundamental to crystal engineering. researchgate.net

Photophysical and Photochemical Investigations of 1 Pyrrolidin 1 Ylanthracene 9,10 Dione

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 1-Pyrrolidin-1-ylanthracene-9,10-dione are dominated by the interplay between the electron-donating pyrrolidinyl group and the electron-accepting anthraquinone (B42736) scaffold. This interaction gives rise to distinct spectral features and a strong dependence on the surrounding environment.

Analysis of Electronic Transitions and Intramolecular Charge Transfer (ICT) Characteristics

The electronic absorption spectrum of 1-aminoanthraquinone (B167232) derivatives, including this compound, is characterized by a prominent absorption band in the visible region. mdpi.comikm.org.my This band, which is absent in the parent anthraquinone molecule, is attributed to an intramolecular charge transfer (ICT) transition. mdpi.comias.ac.in In this process, the absorption of light promotes an electron from a high-lying occupied molecular orbital, primarily localized on the electron-donating amino group, to a lower-lying unoccupied molecular orbital, which is predominantly centered on the electron-accepting anthraquinone core. researchgate.net

This ICT transition is typically a π → π* transition with a significant charge-transfer character. researchgate.net The energy of this transition, and thus the color of the compound, is highly sensitive to the nature of the amino substituent. The pyrrolidinyl group, being a stronger electron donor than a simple amino or methylamino group, is expected to cause a more significant red-shift (bathochromic shift) in the absorption maximum. This is due to the greater destabilization of the highest occupied molecular orbital (HOMO) and a reduction in the HOMO-LUMO energy gap.

Upon excitation to the ICT state, the molecule possesses a significantly larger dipole moment than in the ground state. nih.gov This change in electron distribution is a hallmark of ICT and is responsible for many of the compound's photophysical properties. Theoretical calculations on related 1-aminoanthraquinones confirm the localization of the HOMO on the amino group and the lowest unoccupied molecular orbital (LUMO) on the anthraquinone moiety, supporting the charge transfer nature of the excited state. researchgate.net

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The emission properties of 1-aminoanthraquinone derivatives are highly dependent on the solvent and the specific nature of the amino substituent. Generally, these compounds are weakly fluorescent. ifmmi.com The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is often low for monoamino-substituted anthraquinones. ifmmi.com This is attributed to efficient non-radiative decay pathways from the excited singlet state.

For instance, studies on a series of amino-substituted anthraquinones have shown that monoamino derivatives exhibit negligible singlet oxygen quantum yields, which is an indirect measure of the intersystem crossing efficiency to the triplet state. ifmmi.com This suggests that for these compounds, internal conversion (a non-radiative process) is a dominant deactivation pathway from the singlet excited state. In contrast, some diamino-substituted anthraquinones show more significant intersystem crossing efficiencies. ifmmi.com

The fluorescence lifetime, which is the average time the molecule spends in the excited singlet state before returning to the ground state, is also expected to be short for this compound, likely in the nanosecond or even picosecond range in some solvents. mit.edu Phosphorescence, which is emission from the triplet excited state, is generally not a prominent feature for these compounds at room temperature in fluid solutions due to efficient quenching of the triplet state.

Table 1: Photophysical Data for Related Anthraquinone Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)
1-Aminoanthraquinone~485 (in DMSO) mdpi.com~660 (in DMSO) mdpi.comLow
1-(Methylamino)anthraquinone--Low
9,10-Diphenylanthracene--0.97 (in cyclohexane) bjraylight.com

Investigation of Stokes Shifts and Environmental Influences

A significant feature of the photophysics of this compound is the large Stokes shift observed, particularly in polar solvents. mdpi.com The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. This large shift is a direct consequence of the intramolecular charge transfer character of the excited state.

In the ground state, the solvent molecules are arranged around the solute in an equilibrium configuration. Upon photoexcitation to the highly polar ICT state, the solvent molecules reorient themselves to stabilize the increased dipole moment of the excited molecule. This solvent relaxation process lowers the energy of the excited state before emission occurs. Consequently, the emitted photon has lower energy (longer wavelength) than the absorbed photon, resulting in a large Stokes shift.

The magnitude of the Stokes shift is strongly dependent on the polarity of the solvent. mdpi.comnih.gov In nonpolar solvents, where solvent reorientation is minimal, the Stokes shift is relatively small. As the solvent polarity increases, the Stokes shift becomes more pronounced. This phenomenon, known as solvatochromism, can be used to probe the change in dipole moment upon excitation. Studies on related 1-aminoanthraquinones have demonstrated this strong positive solvatochromism. nih.gov The pyrrolidinyl group, being a strong electron donor, is expected to lead to a particularly large change in dipole moment upon excitation, and thus a pronounced solvatochromic effect.

Excited State Dynamics and Energy Transfer Mechanisms

The deactivation of the excited state of this compound involves a competition between several photophysical and photochemical processes, including fluorescence, internal conversion, intersystem crossing to the triplet state, and potential photochemical reactions.

Triplet State Formation and Reactivity

While fluorescence from the singlet excited state is one possible deactivation pathway, another important process is intersystem crossing (ISC) to the triplet state (T1). The efficiency of ISC in anthraquinone derivatives is highly dependent on the nature and position of the substituents. For many anthraquinones, the lowest triplet state has n,π* character, which often leads to efficient ISC due to spin-orbit coupling. However, in 1-aminoanthraquinones, the presence of the electron-donating amino group can raise the energy of the n,π* state and lower the energy of a π,π* ICT state.

Studies on related piperidino- and amino-anthraquinones suggest that their lowest triplet states have significant charge-transfer character rather than n,π* character. rsc.org This can influence the triplet state lifetime and reactivity. The triplet state of 2-piperidinoanthraquinone, for example, is much longer-lived in benzene (B151609) than that of the parent anthraquinone. rsc.org

Once formed, the triplet state can undergo various reactions. A common reaction for triplet quinones is hydrogen abstraction from a suitable donor, leading to the formation of a semiquinone radical. ifmmi.com The triplet state can also react with molecular oxygen to produce singlet oxygen, a highly reactive species. ifmmi.com However, as mentioned earlier, the efficiency of this process is reported to be low for monoamino-substituted anthraquinones. ifmmi.com

Intersystem Crossing and Internal Conversion Pathways

The deactivation of the initially populated singlet excited state (S1) is a competition between fluorescence, internal conversion (IC) back to the ground state (S0), and intersystem crossing (ISC) to the triplet manifold (T1). For 1-aminoanthraquinone derivatives, non-radiative processes (IC and ISC) are often dominant over fluorescence. ifmmi.com

Ultrafast spectroscopic studies on 1-aminoanthraquinone have revealed complex excited-state dynamics. mdpi.comresearchgate.net Following photoexcitation, an ultrafast ICT process occurs, often on the femtosecond to picosecond timescale. mdpi.com This can be followed by structural relaxation in the excited state, such as twisting of the amino group, which can lead to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com The formation of such states can provide efficient non-radiative decay channels back to the ground state, thereby reducing the fluorescence quantum yield.

The relative rates of these processes (fluorescence, IC, and ISC) are influenced by factors such as the solvent environment and the specific electronic and steric properties of the amino substituent. In the case of this compound, the cyclic nature of the pyrrolidinyl group may impose some geometric constraints on the twisting motion compared to a non-cyclic amino group, which could in turn affect the rates of non-radiative decay.

Photoreactivity and Photochemical Transformation Mechanisms

Upon absorption of light, this compound is promoted to an electronically excited state. The fate of this high-energy species is dictated by a series of competing photoreactive pathways, including electron transfer and hydrogen abstraction, which are highly dependent on the surrounding medium.

The photochemistry of this compound is dominated by its intramolecular charge-transfer (ICT) character. Unlike the parent anthraquinone, where the lowest excited singlet state (S₁) is of an nπ* nature, the presence of the electron-donating pyrrolidino group results in the lowest excited singlet and triplet states having a significant charge-transfer character. acs.org This means that upon excitation, there is a substantial shift of electron density from the pyrrolidino group to the anthraquinone core.

This charge-transfer nature is experimentally observed through transient absorption spectroscopy. Following excitation with a laser pulse, a time-dependent shift in the transient absorption bands is observed. acs.org This phenomenon is attributed to the process of solvent reorganization, where the polar solvent molecules reorient themselves around the newly formed, highly polar excited state of the solute molecule. acs.org The stabilization of this charge-separated state by the solvent is a key factor in its subsequent reactivity.

The efficiency and dynamics of this electron transfer are influenced by the solvent environment. In both nonpolar (cyclohexane) and polar (ethanol) solvents, transient absorption spectra show the formation of the ICT state. acs.org The subsequent decay pathways of this state, however, are highly dependent on the medium, as will be discussed further.

In addition to electron transfer, this compound can undergo photoinduced hydrogen abstraction reactions, particularly in solvents that can act as hydrogen donors, such as ethanol (B145695). This process typically involves the excited state of the anthraquinone moiety abstracting a hydrogen atom from a solvent molecule.

Steady-state photolysis of this compound in ethanol leads to the formation of a reduced compound. acs.org This photoreduction is attributed to hydrogen-atom abstraction from the ethanol by the excited triplet state of the molecule. acs.org However, the quantum yield for this photoreduction is noted to be negligibly small when exciting the charge-transfer band directly, as compared to excitation at higher energies (e.g., 313 nm vs. 405 nm). acs.org This suggests that other deactivation pathways are more dominant from the ICT state.

A competing and more rapid process is intramolecular proton transfer, leading to the formation of an N-ylide. This process involves the transfer of a proton from a C-H bond of the pyrrolidine (B122466) ring adjacent to the nitrogen atom to the carbonyl oxygen of the anthraquinone core. acs.org This mechanism is particularly significant at low temperatures in rigid matrices. acs.org

The choice of solvent or medium plays a critical role in directing the photochemical reaction pathways of this compound. The competition between the formation of an N-ylide and photoreduction is a clear example of this solvent-dependent reactivity.

In a fluid solvent like ethanol at room temperature, steady-state photolysis primarily yields the reduced anthraquinone derivative. acs.org However, laser flash photolysis studies reveal a more complex picture. At room temperature in ethanol, no stable N-ylide is observed, likely due to its rapid reversion back to the starting compound. acs.org

In contrast, in a rigid, glassy matrix at low temperature (77 K), such as in EPA (a mixture of diethyl ether, isopentane, and ethanol), the formation of the N-ylide is the dominant pathway. acs.org Nanosecond laser photolysis at 77 K shows a distinct transient absorption spectrum attributed to the N-ylide, which is unstable at room temperature. acs.org This indicates that the rigid environment prevents the rapid reverse reaction and favors the intramolecular proton transfer.

The following table summarizes the observed photochemical behavior in different media:

MediumTemperaturePrimary Photochemical ProcessObserved Product/IntermediateCitation
EthanolRoom Temp.Hydrogen AbstractionReduced Compound acs.org
EthanolRoom Temp.Solvent Reorganization around ICT stateTransient shifting absorption acs.org
EPA (glass)77 KIntramolecular Proton TransferN-ylide acs.org

Influence of Structural Modifications and Solvent Polarity on Photophysical Signatures

The photophysical properties of this compound are a direct consequence of its chemical structure and are exquisitely sensitive to the polarity of its environment.

The introduction of the pyrrolidino group at the 1-position of the anthraquinone core is the most significant structural modification. This substituent is responsible for the emergence of the low-lying intramolecular charge-transfer state, which red-shifts the absorption spectrum compared to the parent anthraquinone. acs.org The nature of the amino substituent itself has an influence; for instance, studies on the related 1-piperidino-anthraquinone show similar, yet distinct, excited-state dynamics, highlighting the role of the cyclic amine's structure. acs.org

Solvent polarity has a profound effect on the photophysical signatures of the molecule. The energy of the ICT state is highly sensitive to the polarity of the solvent. In more polar solvents, the charge-separated excited state is better stabilized, leading to a larger Stokes shift (the difference in energy between the absorption and emission maxima). This solvatochromic shift is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states.

The dynamics of solvent relaxation around the excited state can be observed directly through time-resolved spectroscopy. In both cyclohexane (B81311) and ethanol, subpicosecond laser photolysis reveals a time-dependent shift of the transient absorption band to shorter wavelengths at early delay times. acs.org This is a direct visualization of the solvent molecules rearranging to accommodate the change in the solute's electronic distribution upon excitation.

The table below outlines the influence of the solvent on the observed photophysical phenomena:

SolventPolarityObserved Photophysical EffectSpectroscopic EvidenceCitation
CyclohexaneNonpolarFormation of ICT state, followed by solvent reorganization.Time-dependent shift in transient absorption. acs.org
EthanolPolarFormation of ICT state, significant solvent reorganization, and H-bonding interactions.Time-dependent shift in transient absorption; facilitates photoreduction. acs.org

Theoretical and Computational Chemistry Studies on 1 Pyrrolidin 1 Ylanthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 1-Pyrrolidin-1-ylanthracene-9,10-dione at the molecular level. These methods are employed to predict its electronic and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules in their ground state. mdpi.combsu.byresearchgate.netnih.govnih.govmdpi.com By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. mdpi.com

Furthermore, DFT is used to calculate the total energy of the molecule, which is essential for determining its stability and predicting reaction thermodynamics. The method also allows for the calculation of other important electronic properties such as dipole moments and charge distributions, which are key to understanding the molecule's polarity and its interaction with other molecules and external electric fields. nih.gov For instance, in related amino-substituted anthraquinones, the distribution of electron density is significantly affected by the substituent, which in turn influences the molecule's chemical reactivity and photophysical behavior. bsu.by

PropertyCalculated ValueMethod/Basis SetReference
Total Energy (Hartree)VariesB3LYP/6-31G nih.gov
Dipole Moment (Debye)VariesB3LYP/6-31G nih.gov
C-N Bond Length (Å)~1.38 - 1.42DFTGeneral
C=O Bond Length (Å)~1.22 - 1.24DFTGeneral

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To investigate the properties of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comresearchgate.netmdpi.com TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. mdpi.com This makes it an invaluable tool for predicting and interpreting UV-Vis absorption spectra.

The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional, and benchmark studies are often performed to select the most appropriate one for a given class of molecules. mdpi.com For anthraquinone (B42736) derivatives, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding their photophysical behavior, including fluorescence and phosphorescence. mdpi.com The calculations can also reveal the nature of these excited states, for instance, whether they have n-π* or π-π* character, or involve intramolecular charge transfer (ICT). In amino-substituted anthraquinones, the presence of the amino group often leads to ICT states, where electron density is transferred from the substituent to the anthraquinone core upon excitation. researchgate.net

TransitionExcitation Energy (eV)Oscillator StrengthCharacterMethod/Basis SetReference
S₀ → S₁VariesVariesπ-π/ICTTD-B3LYP/6-31G mdpi.com
S₀ → S₂VariesVariesn-πTD-B3LYP/6-31G mdpi.com
S₀ → T₁Varies-n-π/π-πTD-B3LYP/6-31G* mdpi.com

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Related Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help in understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and its electronic excitation energy. nih.gov

For this compound, the pyrrolidinyl group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the parent anthraquinone molecule. This would lead to a red-shift in the absorption spectrum, a common feature observed in amino-substituted anthraquinones. DFT calculations are routinely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov From these energies, various chemical reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived, providing further insights into the molecule's reactivity.

ParameterEnergy (eV)Method/Basis Set
HOMOVariesB3LYP/6-31G
LUMOVariesB3LYP/6-31G
HOMO-LUMO GapVariesB3LYP/6-31G*

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. researchgate.netnih.govmdpi.comwhiterose.ac.ukrsc.orgnih.gov

Conformational Analysis and Flexibility

The pyrrolidinyl group attached to the anthraquinone core in this compound introduces a degree of flexibility. The rotation around the C-N bond can lead to different conformations of the molecule. Molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. whiterose.ac.uk By simulating the motion of the atoms over time, MD can reveal the flexibility of the pyrrolidinyl ring and its orientation relative to the anthraquinone plane. This information is crucial as the molecular conformation can significantly affect the photophysical properties and biological activity of the compound.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase, such as in solution, is governed by its interactions with surrounding solvent molecules. MD simulations are a powerful tool to study these intermolecular interactions and to understand solvent effects on the molecule's properties. researchgate.netnih.govmdpi.comnih.gov

By explicitly including solvent molecules in the simulation box, MD can provide a detailed picture of the solvation shell around the solute molecule. This allows for the investigation of specific interactions, such as hydrogen bonding, and their influence on the solute's conformation and electronic properties. researchgate.netnih.govmdpi.comnih.gov Furthermore, the effect of solvent polarity on the absorption and emission spectra (solvatochromism) can be studied by performing simulations in different solvents. For molecules with significant charge transfer character in their excited states, the stabilization of the excited state by polar solvents can lead to a pronounced red-shift in the emission spectrum, a phenomenon that can be effectively modeled using a combination of MD simulations and quantum chemical calculations (QM/MM methods). nih.gov

Modeling of Charge Transfer Processes and Electronic Interactions

Theoretical and computational chemistry provides powerful tools to elucidate the intricate electronic behavior of complex organic molecules such as this compound. The electronic properties of this compound are largely dictated by the interplay between the electron-donating pyrrolidine (B122466) group and the electron-accepting anthracene-9,10-dione core. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon extensively studied in analogous amino-substituted anthraquinones. mdpi.comnih.gov

Computational models, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in characterizing these ICT processes. researchgate.net The substitution of a pyrrolidine group at the 1-position of the anthraquinone skeleton introduces a significant perturbation to the electronic structure. The nitrogen atom of the pyrrolidine ring donates electron density to the anthraquinone system, which is predicted to result in a pronounced charge separation in the ground state and an even more significant one in the excited state. mdpi.comnih.gov

Modeling studies on similar donor-acceptor anthraquinone derivatives have shown that the extent of charge transfer is highly dependent on the nature and position of the substituent. researchgate.net For this compound, the nitrogen lone pair of the pyrrolidine ring is expected to be significantly involved in the highest occupied molecular orbital (HOMO), while the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the anthraquinone core. nih.gov The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that governs the electronic absorption and emission properties of the molecule. researchgate.net

The electronic interactions within the molecule can be further quantified through Natural Bond Orbital (NBO) analysis. This method allows for the investigation of charge transfer characteristics and stabilization energies between different parts of the molecule. mdpi.com In the case of this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the π-system of the anthraquinone ring, leading to a stabilization of the molecule.

The following table provides representative data from DFT calculations on a model amino-substituted anthraquinone, illustrating the typical charge distribution and frontier orbital characteristics that would be expected for this compound.

Parameter Calculated Value (Illustrative) Interpretation
HOMO Energy-5.8 eVHighest occupied molecular orbital, primarily on the pyrrolidine-anthracene bond and pyrrolidine ring.
LUMO Energy-2.5 eVLowest unoccupied molecular orbital, localized on the anthraquinone core.
HOMO-LUMO Gap3.3 eVEnergy difference corresponding to the principal electronic transition.
Ground State Dipole Moment4.5 DIndicates significant charge separation in the ground state.
Excited State Dipole Moment12.8 DA much larger dipole moment in the excited state, confirming intramolecular charge transfer.

Note: The data in this table is illustrative and based on typical values for similar amino-anthraquinone derivatives. It is not from a direct computational study of this compound.

Computational Prediction of Reactivity, Stability, and Spectroscopic Shifts

Computational methods are not only used to understand electronic structure but also to predict the reactivity, stability, and spectroscopic properties of molecules like this compound. These predictions are invaluable for guiding synthetic efforts and understanding the molecule's behavior in various chemical environments.

Reactivity and Stability:

The reactivity of this compound can be predicted using various reactivity descriptors derived from DFT calculations. researchgate.net These descriptors, such as chemical potential, hardness, and electrophilicity, provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The presence of the electron-donating pyrrolidine group is expected to increase the electron density on the anthraquinone ring, potentially influencing its reactivity in addition and substitution reactions.

The stability of the molecule can be assessed by calculating its total energy and heats of formation using appropriate computational models. Furthermore, the stability of related iminium ions formed from pyrrolidine derivatives has been computationally examined, which can provide insights into the stability of protonated or otherwise activated forms of the target molecule. nih.gov

Spectroscopic Shifts:

TD-DFT calculations are a cornerstone for predicting the electronic absorption spectra of organic dyes. researchgate.net For this compound, these calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. The ICT character of the lowest energy transition is expected to result in a strong absorption band in the visible region of the spectrum.

The position of this absorption band is sensitive to the solvent environment, a phenomenon known as solvatochromism. Computational models can simulate these solvent effects using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.

The following table presents illustrative predicted spectroscopic data for a model amino-substituted anthraquinone, which would be analogous to what is expected for this compound.

Property Predicted Value (Illustrative) Computational Method
λmax (in hexane)480 nmTD-DFT/B3LYP/6-31G(d)
λmax (in acetonitrile)510 nmTD-DFT/B3LYP/6-31G(d) with PCM
Oscillator Strength0.25TD-DFT
First Ionization Potential7.2 eVDFT
Electron Affinity1.8 eVDFT

Note: The data in this table is illustrative and based on typical values for similar amino-anthraquinone derivatives. It is not from a direct computational study of this compound.

Mechanistic Reaction Studies Involving 1 Pyrrolidin 1 Ylanthracene 9,10 Dione

Detailed Investigation of C-N Bond Formation Mechanisms

The formation of the crucial C-N bond linking the pyrrolidine (B122466) moiety to the anthraquinone (B42736) skeleton can be achieved through various synthetic strategies, each with its distinct mechanistic pathway.

One prominent method for the synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones is the iodine-catalyzed Clauson-Kaas reaction. researchgate.net This reaction typically involves the condensation of a primary amine, in this case, pyrrolidine, with a 2,5-dialkoxytetrahydrofuran. A modified procedure highlights the mild hydrolysis of 2,5-dimethoxytetrahydrofuran (B146720) in water to form the activated 2,5-dihydroxy-tetrahydrofuran intermediate. researchgate.net This intermediate then reacts with the primary amine in an acetate (B1210297) buffer at room temperature, leading to the formation of the N-substituted pyrrole (B145914) ring without significant decomposition of the product. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-N bond formation. The arylation of pyrrolidines at unactivated C4 positions has been demonstrated using a modified dimethylaminoquinoline amide directing group. researchgate.net While not directly on the anthraquinone core, this methodology showcases the feasibility of forming C-N bonds involving the pyrrolidine ring through a proposed Pd(II)/Pd(IV) catalytic cycle. researchgate.net This cycle is thought to proceed via oxidative addition and reductive elimination steps. researchgate.net Furthermore, palladium-catalyzed sequential C-H activation and amination have been utilized to synthesize indoles, involving the formation of two C-N bonds in the process. nih.govorganic-chemistry.org This reaction is proposed to initiate with the oxidative insertion of palladium into an aryl iodide, followed by vinyl C-H activation to form a palladacycle intermediate, which is then bisaminated. organic-chemistry.org

Biocatalytic approaches also offer a pathway to C-N bond formation. Evolved variants of cytochrome P450 have been shown to catalyze the intramolecular C-H amination of a pyrrolidine derivative of lidocaine. nih.gov Multiscale simulations suggest that this enzymatic transformation involves the hydroxylation of a C-H bond on the pyrrolidine ring, leading to a hydroxylated intermediate. nih.gov Subsequent dehydration and C-N coupling reactions are more favorable in an aqueous environment compared to the non-polar protein active site. nih.gov

Elucidation of Nucleophilic Substitution Pathways on the Anthraquinone Core

The electron-deficient nature of the anthraquinone core makes it susceptible to nucleophilic aromatic substitution (S-N-Ar). The introduction of the pyrrolidine group onto the anthraquinone ring likely proceeds through such a mechanism, particularly when starting from a halo-substituted anthraquinone.

The S-N-Ar mechanism is a stepwise process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. youtube.comyoutube.com For the synthesis of 1-pyrrolidin-1-ylanthracene-9,10-dione from a 1-haloanthraquinone, the pyrrolidine acts as the nucleophile. The presence of the two electron-withdrawing carbonyl groups on the anthraquinone ring is crucial for activating the system towards nucleophilic attack and stabilizing the negatively charged intermediate. youtube.com

Theoretical studies on the S-N-Ar reaction of thiophene (B33073) derivatives with pyrrolidine have provided further mechanistic insights that can be extrapolated to the anthraquinone system. nih.govnih.govresearchgate.net These studies confirm a stepwise pathway involving the initial addition of pyrrolidine to form a zwitterionic intermediate. nih.govresearchgate.net The subsequent elimination of the leaving group can be catalyzed by an excess of the amine nucleophile, which acts as a proton shuttle. nih.govresearchgate.net Computational analysis has shown that the uncatalyzed and methanol-catalyzed pathways have significantly higher activation energy barriers, making the amine-catalyzed route the most efficient. nih.gov The rate of these reactions is highly dependent on the nature of the substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction. youtube.comdtu.dk

Mechanistic Insights into Intramolecular Cyclization and Annulation Reactions

While specific studies on the intramolecular cyclization and annulation reactions of this compound are not extensively documented, related systems provide valuable mechanistic insights. Palladium-catalyzed sequential C-H activation/amination reactions, for instance, have been employed in the synthesis of indoles from 2-iodostyrenes. organic-chemistry.org This process involves an intramolecular cyclization step within a proposed pallada(II)cycle intermediate to construct the new heterocyclic ring. organic-chemistry.org Such a strategy could conceptually be applied to appropriately substituted this compound derivatives to build additional fused ring systems onto the anthraquinone framework.

Exploration of Redox Reaction Mechanisms and Electrochemical Behavior

The anthraquinone core is a well-known redox-active moiety, and the substitution with a pyrrolidinyl group significantly influences its electrochemical properties.

Electron Transfer Pathways

The electrochemical behavior of anthraquinone derivatives generally involves reversible two-electron, two-proton reduction processes in aqueous media, leading to the corresponding hydroquinone. In aprotic media, the reduction often proceeds in two discrete one-electron steps, forming the radical anion and then the dianion. The kinetics of these heterogeneous electron-transfer reactions can be investigated using techniques like steady-state voltammetry at nanoelectrodes and scanning electrochemical microscopy (SECM). nih.gov

The interaction of substituted anthraquinones with biological macromolecules like DNA can also be probed electrochemically. For example, the positive shift in the peak potential and decrease in the peak current observed in the cyclic voltammetry of 1,5-di(piperazin-1-yl)anthracene-9,10-dione in the presence of calf thymus DNA suggests an intercalative binding mode. researchgate.net

Influence of Substitution and Environment on Redox Potentials

The redox potential of the anthraquinone core is highly sensitive to the nature and position of substituents, as well as the surrounding chemical environment.

Substituent Effects: Electron-donating groups, such as the pyrrolidinyl group, generally lower the redox potential (make it more negative), making the compound easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups increase the redox potential. sdu.dkjcesr.org Computational studies have shown a monotonic relationship between the calculated redox potentials of quinone derivatives and the number of electron-withdrawing or -donating substituents. sdu.dk For instance, full substitution with electron-withdrawing cyano groups leads to the highest redox potential, while increasing the number of electron-donating amino groups lowers the redox potential. sdu.dk A study on anthraquinone derivatives for redox flow batteries found that an alpha-substituted isomer (1–2PEAQ) had a redox potential of -0.49 V versus SHE, which was close to its beta-substituted counterpart (2-2PEAQ) at -0.477 V vs SHE. harvard.edu

Interactive Data Table: Redox Potentials of Substituted Anthraquinones

CompoundSubstituent(s)Redox Potential (V vs. SHE)Measurement Conditions
2-2PEAQ2-(2-hydroxyethoxy)-0.477pH 14
1–2PEAQ1-(2-hydroxyethoxy)-0.49pH 14
Anthraquinone ImidesImide group-0.600 to -0.550 (vs. SCE)Acetonitrile

Note: Data extracted from cited research for illustrative purposes. harvard.edugsu.edu Direct comparison requires careful consideration of the reference electrode and experimental conditions.

Environmental Effects: The redox potential of anthraquinone derivatives is also significantly influenced by the solvent and pH of the medium. researchgate.net For instance, the redox reactions of certain amino acid-substituted piperazino-anthraquinones have been investigated at different pH values using cyclic voltammetry, revealing a specific stabilization of the reduced form of the protonated molecules. researchgate.net The electrochemical behavior of pyrazine, a related N-heterocycle, shows a strong pH dependence, with two separate one-electron transfer peaks observed at acidic pH, which coalesce into a single peak at higher pH. dtu.dk

Advanced Applications in Chemical Sciences Utilizing 1 Pyrrolidin 1 Ylanthracene 9,10 Dione

Functional Materials Development

The molecular architecture of 1-pyrrolidin-1-ylanthracene-9,10-dione makes it a versatile building block for a new generation of functional materials. The fusion of the planar, electron-accepting anthraquinone (B42736) moiety with the electron-rich pyrrolidine (B122466) group creates a potent donor-acceptor system, which is a cornerstone for designing materials with tailored electronic and optical properties.

Organic Electronics and Optoelectronic Devices (e.g., ambipolar materials)

Derivatives of 9,10-anthracenedione are actively explored for their potential in molecular electronics, particularly in the design of organic semiconductors. evitachem.com The introduction of an amino group, such as pyrrolidinyl, onto the anthraquinone skeleton significantly modifies the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for developing ambipolar materials, which can transport both positive (holes) and negative (electrons) charge carriers.

Organic mixed ionic-electronic conductors (OMIECs) are crucial for converting biological signals into electronic ones in bioelectronics. rsc.org While research into blend-based ambipolar OMIECs is still emerging, the strategy of combining different molecular components to achieve balanced charge transport is well-established. rsc.org The design of materials like this compound aligns with this approach, where the inherent properties of the molecule could be leveraged in blends to create devices with synergistic enhancements in mobility and capacitance. rsc.org Novel designs of charge-trapping materials, which are essential for nonvolatile organic field-effect transistor (OFET) memories, have utilized complex supramolecular structures to achieve ambipolar behavior. rsc.org

Components for Energy Storage Systems (e.g., redox flow batteries)

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and anthraquinone derivatives are a leading class of molecules for these systems. bohrium.comresearchgate.net The core challenge lies in developing redox-active molecules that are highly soluble, stable over many cycles, and have appropriate redox potentials. rsc.org

The introduction of amino groups is a key strategy for tuning these properties. Research on an amino-substituted anthraquinone demonstrated an exceptionally low capacity fade rate of 0.01% per day when used in a full flow cell. acs.org The pyrrolidinyl group in this compound is expected to enhance solubility and modulate the redox potential. Various solubilizing groups have been attached to the anthraquinone core to improve performance, with studies showing that careful molecular design can suppress common degradation pathways. rsc.orgnsf.gov For instance, a quaternized anthraquinone derivative was shown to be highly soluble (~1.2 M) and exhibited a highly negative redox potential of -0.554 V (vs. SHE) in a pH-neutral electrolyte, enabling an open-circuit voltage of approximately 1.04 V when paired with a potassium ferrocyanide catholyte. rsc.org

Below is a table summarizing the performance of various N-substituted anthraquinone derivatives in redox flow batteries, illustrating the impact of molecular design on key metrics.

Performance of N-Substituted Anthraquinone Derivatives in Redox Flow Batteries

Derivative Concentration (M) Open-Circuit Voltage (V) Capacity Fade Rate (%/day) Coulombic Efficiency (%) Source(s)
3-NH₂-2-2PEAQ 1.0 > 1 0.01 > 99.8 acs.org
DCDHAQ 0.75 1.1 0.03 - rsc.org
1,8-BDPAQCl₂ 0.4 - 0.88 - researchgate.net
BDEAQCl₂ - ~1.04 - - rsc.org
AQDP - - 0.012 - nsf.gov

Pigments and Dye Technologies

Anthraquinone derivatives are the second most important class of commercial dyes after azo dyes, valued for their brilliant colors and high stability. mdpi.comdyestuffintermediates.com In this context, the anthraquinone structure functions as the chromophore (the part of the molecule responsible for color), while the attached pyrrolidinyl group acts as a powerful auxochrome.

The auxochrome modifies the absorption of light by the chromophore, typically shifting the color to a deeper shade (a bathochromic shift) and increasing the intensity of the color. chemimpex.com The nitrogen atom's lone pair of electrons in the pyrrolidine ring delocalizes into the anthraquinone's pi-electron system, altering the energy gap between the electronic ground state and the excited state. This makes this compound and related aminoanthraquinones invaluable as stable intermediates for producing a wide range of high-performance dyes for textiles, plastics, and paper. mdpi.comchemimpex.com

Chemosensory Systems and Molecular Probes

The unique electronic and structural characteristics of aminoanthraquinones make them excellent platforms for designing chemosensors that can detect specific ions through a visible response. researchgate.netscispace.com These systems typically operate via a colorimetric or fluorescent mechanism, where the binding of an analyte causes a distinct change in the sensor molecule's optical properties. rsc.orgrsc.org

In the case of this compound, the pyrrolidinyl nitrogen atom and the quinone oxygen atoms can act as a coordination site for metal ions. When a metal ion binds to the sensor, it perturbs the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting quinone core. This change in electronic distribution alters the molecule's light absorption, resulting in a naked-eye detectable color change. rsc.org

Research has demonstrated the design of water-soluble aminoanthraquinone sensors capable of selectively detecting copper(II) ions in aqueous solutions. rsc.org Further modifications of the aminoanthraquinone scaffold have led to probes that can detect other environmentally relevant ions like Fe³⁺ or function as dual-sensing molecules for both cations and anions. researchgate.net

The table below highlights examples of anthraquinone-based chemosensors and the analytes they detect.

Examples of Anthraquinone-Based Chemosensors

Sensor Type Detected Analyte(s) Sensing Mechanism Source(s)
1-Aminoanthraquinone (B167232) with polyamine chain Cu²⁺, Pb²⁺ Colorimetric rsc.org
Anthraquinone appended oxacalix rsc.orgarene F⁻ Absorption & Emission researchgate.net
Imidazoanthraquinone derivatives F⁻ Colorimetric (ICT) pcbiochemres.com
Anthraquinone-based Schiff base Cu²⁺, Ni²⁺ Colorimetric rsc.org

Photocatalytic System Design and Mechanisms

Visible-light photoredox catalysis has emerged as a powerful and green strategy in organic synthesis, and aminoanthraquinones are effective organic photosensitizers for these reactions. rsc.orgnih.gov These molecules can absorb visible light, a renewable energy source, to reach an excited state with enhanced redox capabilities, enabling them to catalyze chemical transformations under mild conditions. researchgate.netnih.gov

Upon irradiation with visible light, a molecule like this compound is promoted to an excited state. This excited molecule can then participate in single-electron transfer (SET) processes, acting as either a photoreductant or a photo-oxidant to generate reactive intermediates from substrate molecules. This approach has been successfully applied to various reactions. For example, photochemical oxetane (B1205548) formation between dienes and 1-aminoanthraquinones can be induced by visible light. rsc.org

To enhance practicality and address issues like solubility and catalyst recovery, researchers have developed heterogeneous photocatalysts by immobilizing aminoanthraquinones onto solid supports. A novel catalyst created by anchoring 1,5-diaminoanthraquinone (B86024) onto silica (B1680970) nanoparticles demonstrated high activity and excellent recyclability (up to 10 cycles) in reactions such as the dehalogenation of aryl halides and the cross-dehydrogenative coupling of N-aryl-tetrahydroisoquinolines. rsc.orgnih.gov

Supramolecular Chemistry and Host-Guest Interactions

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgthno.org The specific shape, size, and electronic properties of this compound make it an ideal candidate for acting as a "guest" in various supramolecular assemblies.

A key application area is in guest-host liquid-crystal devices. In these systems, a dichroic dye (the guest) is dissolved in a liquid crystal (the host). The alignment of the dye molecules within the liquid crystal matrix is crucial for the device's function. Anthraquinone dyes have been extensively studied for these applications due to their chemical stability. acs.org The molecular structure of the dye directly influences its alignment and, consequently, its optical properties. Computational and experimental studies show that the position and nature of substituents on the anthraquinone core are critical design parameters for tailoring these host-guest interactions. acs.org

Furthermore, the encapsulation of guest molecules within macrocyclic hosts like cyclodextrins or calixarenes can enhance their solubility, stability, and functionality. thno.orgnih.gov Such host-guest complexation can be used to develop sophisticated sensing systems, where the binding of a guest within a chiral host can induce or amplify a chiroptical signal, allowing for the sensitive detection of specific molecules. mdpi.com

Self-Assembly Processes and Ordered Structures

The ability of molecules to spontaneously organize into well-defined, stable superstructures is a cornerstone of materials science and nanotechnology. For anthracene (B1667546) derivatives, including this compound, self-assembly is driven by a combination of non-covalent interactions. The planar nature of the anthraquinone core is a key feature that promotes ordered packing.

Research on closely related anthracene derivatives demonstrates the formation of highly ordered two-dimensional (2D) patterned surfaces at solid/liquid interfaces. For instance, anthracene derivatives functionalized with alkoxy tails have been shown to form highly ordered structures with defined cavities. nih.gov These self-assembled monolayers are stabilized by a network of intermolecular forces, creating a predictable and functional architecture. The process is analogous to the induced-fit mechanism observed in biological enzymes, where the system can adapt to form stable host-guest complexes. mdpi.com The pyrrolidinyl group in this compound, with its potential for specific intermolecular contacts, can further guide this process, leading to unique and stable self-assembled structures. The balance between intermolecular interactions and surface-facilitated long-range order is crucial for the formation of these molecular assemblies. mdpi.com

Host-Guest Complexation and Recognition Phenomena

Host-guest chemistry involves the formation of unique structural complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. mdpi.com The electron-rich, planar surface of the anthracene core makes derivatives like this compound excellent candidates for host systems, capable of binding guest molecules through non-covalent interactions.

Studies on anthracene derivatives have successfully demonstrated their use in creating porous, two-dimensional networks capable of selectively incorporating guest molecules. For example, a self-assembled monolayer of an anthracene derivative can form cavities that co-adsorb solvent molecules like 1-phenyloctane. These solvent guests can then be exchanged for other molecules, such as coronene, that have a complementary size and shape to the host's cavity, demonstrating functional host-guest chemistry. nih.gov This molecular recognition is highly specific, relying on the precise fit between the host and guest. Furthermore, anthraquinone dyes have been extensively studied for guest-host applications in liquid crystal displays, where the alignment of the dye (guest) within the liquid crystal matrix (host) is critical for device performance. acs.org The ability to functionalize the anthraquinone scaffold allows for the tuning of these host-guest interactions, opening avenues for creating advanced materials and smart devices. acs.orgthno.org

Analytical Reagent Development

Derivatives of 9,10-anthracenedione are widely utilized as analytical reagents, particularly in the development of chemosensors for detecting various ions and molecules. colab.ws The functionalization of the anthraquinone core, such as with a pyrrolidinyl group, can induce significant changes in its photophysical (absorption and fluorescence) and electrochemical properties upon binding to an analyte.

Amino- and diamino-substituted 9,10-anthracenediones are a key class of compounds used as colorimetric and metal indicators. biointerfaceresearch.com The introduction of the pyrrolidinyl group, which is an amino substituent, imparts solvatochromic and fluorogenic properties to the anthraquinone scaffold, making it sensitive to its chemical environment. This sensitivity is exploited in the design of chemosensors. For instance, imidazoanthraquinone derivatives, which share the core structure, have been developed as highly selective and sensitive chromofluorogenic chemosensors for anions like fluoride. pcbiochemres.com The interaction with the anion occurs via hydrogen bonding to a proton on the receptor, causing a distinct color change and a shift in the optical spectra. pcbiochemres.com The anthracene fluorophore itself is an efficient signaling unit in chemosensors for both cations and anions. researchgate.net Therefore, this compound represents a promising platform for the development of new analytical reagents for environmental and biological sensing applications.

Structure Property/function Relationships and Rational Design Principles

Systematic Investigation of Substituent Effects on Spectroscopic Characteristics

The substitution pattern on the anthraquinone (B42736) skeleton has a pronounced effect on its spectroscopic signatures, particularly its UV-Visible absorption and Nuclear Magnetic Resonance (NMR) spectra.

The introduction of an amino group, such as the pyrrolidinyl substituent, at the 1-position causes a significant red shift (bathochromic shift) in the UV-Visible absorption spectrum. This is attributed to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting anthraquinone core. rsc.org The position and intensity of these absorption bands are also sensitive to the solvent polarity, with more polar solvents often leading to further shifts due to stabilization of the excited state. semanticscholar.orgnih.gov For instance, the absorption and fluorescence spectra of 1,5-diaminoanthraquinone (B86024) show a red shift in most solvents relative to cyclohexane (B81311), with the exception of water where a blue shift is observed. semanticscholar.org

The ¹H and ¹³C NMR spectra are also significantly affected by the pyrrolidinyl substituent. In a closely related compound, 1-(dimethylamino)-9,10-anthraquinone, the protons of the dimethylamino group appear as a singlet around 3.03 ppm in the ¹H NMR spectrum. nih.gov The aromatic protons of the substituted ring experience shifts due to the electronic effects of the amino group. nih.gov In general, for 1-substituted anthraquinones, the protons on the substituted ring display distinct signals from those on the unsubstituted ring. The chemical shifts in ¹³C NMR are also diagnostic, with the carbons of the carbonyl groups typically appearing in the downfield region of the spectrum. pressbooks.pub The carbon atoms directly attached to the nitrogen of the pyrrolidinyl group will also have characteristic chemical shifts.

Table 1: Representative Spectroscopic Data for 1-Aminoanthraquinone (B167232) Derivatives

CompoundSolventλmax (nm)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1-AminoanthraquinoneVarious~460-500 semanticscholar.orgnih.govAromatic protons, NH₂ protonsCarbonyl carbons, Aromatic carbons
1-(Dimethylamino)-9,10-anthraquinoneCDCl₃-3.03 (s, 6H, CH₃), 7.34-8.24 (m, 7H, Ar-H) nih.gov-
1,5-DiaminoanthraquinoneCyclohexane---
1,5-DiaminoanthraquinoneWater---

Note: Specific λmax and NMR shifts can vary depending on the solvent and specific derivative.

Correlation of Molecular Architecture with Electrochemical Performance

The electrochemical properties of anthraquinones are central to their application in areas such as redox flow batteries and electrocatalysis. The redox potential of the anthraquinone core can be finely tuned by the introduction of substituents.

Electron-donating groups, such as the pyrrolidinyl group, generally make the reduction of the anthraquinone core more difficult, resulting in more negative redox potentials. acs.org This is because the electron-donating substituent increases the electron density on the anthraquinone moiety. Conversely, electron-withdrawing groups have the opposite effect, making reduction easier and shifting the redox potentials to less negative values. Computational studies have shown a clear correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential. acs.org

Cyclic voltammetry studies on various aminoanthraquinone derivatives have demonstrated that they undergo reversible or quasi-reversible one-electron reduction steps. nih.gov The exact potentials for these reductions are dependent on the nature and position of the amino substituent. For example, a study on anthraquinone derivatives showed that the introduction of an amino group at the 1-position of an anthraquinone-2-sulfonate derivative resulted in a lower redox potential compared to the hydroxyl-substituted analogue.

Table 2: Redox Potentials of Selected Substituted Anthraquinones

CompoundSubstituent TypeFirst Reduction Potential (V vs. reference)
AnthraquinoneNoneBaseline
1-AminoanthraquinoneElectron-donatingMore negative than baseline
1-HydroxyanthraquinoneElectron-donatingMore negative than baseline
Anthraquinone-2-sulfonate with 1-NH₂Electron-donating-0.55 V
Anthraquinone-2-sulfonate with 1-OHElectron-donating-0.44 V

Note: Potentials are dependent on the solvent, electrolyte, and reference electrode used.

Impact of Structural Variations on Supramolecular Organization and Intermolecular Interactions

In the solid state, the properties of 1-pyrrolidin-1-ylanthracene-9,10-dione are not solely determined by its molecular structure but also by how the molecules arrange themselves into a crystal lattice. This supramolecular organization is governed by a variety of intermolecular interactions. wikipedia.org

For aminoanthraquinones, hydrogen bonding can play a significant role in directing the crystal packing. In the case of 1-aminoanthraquinone, intermolecular hydrogen bonds are a key feature of its crystal structure. nih.gov While the pyrrolidinyl group lacks a proton for traditional hydrogen bonding donation, the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, weak C-H···O and C-H···π interactions are also crucial in stabilizing the three-dimensional structure. nih.gov

The steric bulk of the pyrrolidinyl group can also influence the crystal packing. In 1-(dimethylamino)-9,10-anthraquinone, the bulky dimethylamino group causes a deviation from planarity in the anthraquinone skeleton. nih.gov This distortion affects how the molecules can stack, influencing properties such as melting point and solubility. The neighboring anthracene (B1667546) moieties in its crystal lattice are inclined at significant angles to one another, and the packing is stabilized by C–H···π and π–π interactions. nih.gov The study of such intermolecular forces is crucial for understanding and predicting the solid-state properties of these materials. wikipedia.org

Development of Rational Design Principles for Targeted Non-Clinical Functionalities

The understanding of structure-property relationships in this compound and its analogues allows for the formulation of rational design principles to create new functional materials.

To develop materials with specific spectroscopic properties , such as dyes with tailored colors, the key is to modulate the intramolecular charge transfer. This can be achieved by:

Varying the electron-donating strength of the substituent at the 1-position: Stronger electron-donating groups will generally lead to a greater red shift in the absorption spectrum.

Introducing additional substituents: Placing electron-withdrawing or -donating groups at other positions on the anthraquinone core can further tune the electronic structure and, consequently, the color.

For applications requiring specific electrochemical performance , such as in energy storage, the design principles focus on tuning the redox potential and stability. This can be accomplished by:

Strategic placement of electron-donating or -withdrawing groups: As discussed, this directly influences the reduction potential. acs.org

Introducing functional groups to enhance solubility: For applications like redox flow batteries, high solubility is crucial. electrochemsci.orgelectrochemsci.org

Designing molecules that form stable radical anions and dianions: This is essential for achieving good cycling stability in battery applications. acs.org

To control the supramolecular organization and solid-state properties, the design should consider:

Incorporating groups capable of specific intermolecular interactions: For example, introducing hydrogen bond donors and acceptors can lead to predictable packing motifs.

Modifying the steric bulk of substituents: This can be used to control the planarity of the molecule and influence stacking interactions, which can affect properties like charge transport in organic electronic devices.

By applying these principles, it is possible to rationally design and synthesize new anthraquinone derivatives, including those based on the this compound scaffold, with optimized properties for a wide range of non-clinical applications, from advanced materials to photocatalysis. rsc.orgnih.govrsc.org

Future Research Directions and Emerging Opportunities for 1 Pyrrolidin 1 Ylanthracene 9,10 Dione Research

Exploration of Novel and Sustainable Synthetic Routes

While classical methods for synthesizing aminoanthraquinones, such as the Friedel-Crafts reaction, are well-established, future research must prioritize the development of more efficient, economical, and environmentally benign synthetic pathways. royalsocietypublishing.orgnih.gov A recently proposed method for preparing (1H-pyrrol-1-yl)anthracene-9,10-diones involves an iodine-catalyzed Clauson-Kaas reaction, which serves as a strong foundation for future optimization. researchgate.net

Emerging opportunities in this area include:

Catalyst Development: Research into novel catalysts could improve yields and reaction conditions. For instance, the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and readily available catalyst has proven effective for other anthraquinone (B42736) derivatives in aqueous media, presenting a potential green alternative. tandfonline.comresearchgate.net

Solvent-Free and Aqueous Synthesis: Expanding on green chemistry principles, the development of solvent-free reaction conditions using solid acid catalysts or employing water as a benign solvent are promising avenues. tandfonline.comresearchgate.net These approaches reduce reliance on volatile organic compounds, minimizing environmental impact.

Flow Chemistry: The adoption of continuous flow synthesis methodologies could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel would enhance efficiency by reducing the need for intermediate purification steps, saving time, resources, and minimizing waste.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Novel Catalysis Lower cost, reduced toxicity, milder reaction conditions.Green Chemistry, Inorganic Catalysis. tandfonline.comresearchgate.net
Aqueous Media Environmentally friendly, inexpensive, unique reactivity.Green Synthesis. tandfonline.com
Flow Chemistry Enhanced control, scalability, improved safety.Process Chemistry, Chemical Engineering.
One-Pot Synthesis Increased efficiency, reduced waste, cost-effective.Organic Synthesis, Green Chemistry.

Application of Advanced In-Situ Characterization Techniques

To fully understand the structure-property relationships of 1-Pyrrolidin-1-ylanthracene-9,10-dione, particularly in dynamic environments, the application of advanced in-situ and operando characterization techniques is crucial. researching.cnjournalwjarr.com These methods allow for the real-time observation of materials under operational conditions, providing insights that are unattainable through conventional static measurements. jos.ac.cnresearching.cn

Key techniques and their potential applications include:

In-Situ Spectroscopy (UV-Vis, Raman, FTIR): Monitoring the electronic and vibrational changes of the molecule during electrochemical cycling or photochemical reactions can elucidate reaction mechanisms and identify transient species.

In-Situ X-ray Techniques (XRD, XAS): Probing the evolution of the crystal structure and the local atomic environment during processes like film growth, intercalation, or degradation can provide critical information for materials design. researching.cnjos.ac.cn

In-Situ Scanning Probe Microscopy (AFM, STM): Visualizing the morphological changes at the nanoscale, for instance, during the deposition of thin films or in response to an external stimulus, is essential for applications in organic electronics. researching.cnresearchgate.net These non-invasive techniques are particularly suited for studying organic crystalline films. jos.ac.cn

Electrochemical Quartz Crystal Microbalance (EQCM): This technique can be employed to monitor minute mass changes at an electrode surface in real-time, providing valuable data on ion transport and solvent co-intercalation during redox processes in battery applications.

Characterization TechniqueInformation GainedPotential Application Area
In-Situ Spectroscopy Real-time electronic and vibrational state changes.Electrochemistry, Photochemistry. researching.cnresearchgate.net
In-Situ X-ray Diffraction Dynamic crystal structure and phase transitions.Materials Science, Battery Research. researching.cn
In-Situ Scanning Probe Microscopy Nanoscale morphological and electronic evolution.Organic Electronics, Surface Science. jos.ac.cnresearching.cn
EQCM Mass changes, ion transport dynamics.Energy Storage, Sensor Development.

Expansion into Emerging Functional Materials Science Domains

The inherent properties of the anthraquinone scaffold, combined with the specific influence of the pyrrolidinyl group, position this molecule for exploration in several cutting-edge areas of materials science. researchgate.netcoventry.ac.uk

Future research should focus on domains such as:

Organic Electronics: Anthraquinone derivatives are recognized as promising materials for organic electronics. rsc.org Future work could investigate the semiconductor properties of this compound for use in Organic Field-Effect Transistors (OFETs) or as a component in Organic Light-Emitting Diodes (OLEDs).

Energy Storage: As an alternative to traditional energy storage systems, organic electroactive polymers are gaining attention. coventry.ac.uk The redox-active nature of the anthraquinone core suggests that polymers incorporating the 1-pyrrolidinyl derivative could be developed as high-performance, sustainable electrode materials for rechargeable batteries.

Photocatalysis: Anthraquinone itself has been utilized as an organocatalyst for the photochemical upcycling of plastic waste. rsc.org Research could explore whether the electronic modifications induced by the pyrrolidinyl group enhance the photocatalytic efficiency or alter the selectivity of such green chemical processes.

Chemosensors: The interaction of the lone pair of electrons on the pyrrolidine (B122466) nitrogen with the anthraquinone system could make the molecule sensitive to its chemical environment. This suggests a potential application in the development of colorimetric or fluorescent sensors for detecting specific analytes, such as metal ions or pH changes.

Enhanced Integration of Computational Modeling with Experimental Studies

The synergy between computational modeling and experimental validation is a powerful tool for accelerating materials discovery. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to study the structural, electronic, and spectroscopic properties of various anthraquinone derivatives. researchgate.netmdpi.com

Future integrated approaches should include:

Virtual Screening: Computational methods can serve as an efficient pre-screening tool to predict the electrochemical potentials and optical properties of a vast library of hypothetical derivatives of this compound. rsc.org This allows researchers to prioritize the synthesis of the most promising candidates.

Mechanism Elucidation: DFT calculations can be used to model reaction pathways for both synthesis and degradation, providing insights into transition states and reaction kinetics that are difficult to probe experimentally. rsc.org

Spectroscopic Analysis: Computational modeling can aid in the interpretation of complex experimental spectra (e.g., UV-Vis, NMR, IR). Benchmarking various functionals, such as ωB97XD or B3LYP, against experimental data for this compound will be crucial for achieving high predictive accuracy for its derivatives. mdpi.comacs.org

Structure-Property Correlation: By systematically modifying the structure in-silico and calculating the resulting properties, researchers can build robust models that correlate molecular structure with functional performance, guiding the rational design of new materials.

Computational MethodObjectiveSynergy with Experiment
DFT/TD-DFT Predict electronic structure, redox potentials, and absorption spectra.Guide synthesis of promising materials; interpret experimental spectra. rsc.orgresearchgate.net
Molecular Dynamics Simulate molecular assembly and interactions in different environments.Understand film formation and solvent effects. mdpi.com
Reaction Pathway Modeling Elucidate mechanisms of synthesis, catalysis, or degradation.Optimize reaction conditions and improve material stability. rsc.org

Investigation of Environmental and Green Chemistry Aspects in Synthesis and Application

As with any chemical compound, a thorough evaluation of the environmental footprint of this compound is essential for its responsible development and application. Anthraquinone itself is considered an emerging contaminant, underscoring the need for lifecycle assessment of its derivatives. nih.gov

Future research in this context should address:

Lifecycle Assessment: A comprehensive analysis of the environmental impact of the compound, from the synthesis of precursors to its ultimate fate after disposal, is needed. This includes assessing its biodegradability and potential for bioaccumulation.

Green Applications: A significant opportunity lies in harnessing the compound for green chemistry applications. Its potential as a recyclable organocatalyst or as a component in sustainable technologies like organic batteries could contribute positively to environmental goals. coventry.ac.ukrsc.org For example, research into its use as a photocatalyst for degrading pollutants or upcycling waste could be a fruitful avenue. rsc.org

Design for Degradation: An advanced research goal would be to incorporate chemical features into the molecular design that facilitate its degradation into non-toxic substances at the end of its useful life, embracing the principles of green engineering.

Q & A

Q. Q: What are the standard synthetic routes for 1-Pyrrolidin-1-ylanthracene-9,10-dione, and how can reaction yields be optimized?

A: The compound is typically synthesized via alkylation or substitution reactions. For example, a pyrrolidine group can be introduced to anthracene-9,10-dione using a base like potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) under nitrogen atmosphere. Key intermediates often require purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of anthracene-dione to pyrrolidine derivatives) and reaction time (12–24 hours at 60–80°C). Post-reaction, recrystallization in ethanol or acetonitrile improves purity (>95%) .

Structural Characterization

Q. Q: Which spectroscopic techniques are most effective for confirming the structure of this compound?

A: A combination of 1H^1H/13C^{13}C-NMR, FT-IR, and HRMS is essential.

  • NMR : The pyrrolidine protons appear as a multiplet at δ 2.5–3.5 ppm, while anthracene protons show aromatic signals at δ 7.5–8.5 ppm. 13C^{13}C-NMR confirms carbonyl groups at ~180 ppm .
  • FT-IR : Strong C=O stretches near 1670 cm1^{-1} and C-N stretches at 1250–1350 cm1^{-1}.
  • HRMS : Molecular ion peaks align with the formula C18H15NO2C_{18}H_{15}NO_2 (exact mass: 277.1103 g/mol) .

Solubility and Formulation

Q. Q: What solvents are suitable for dissolving this compound in experimental settings?

A: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane, chloroform). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO) to avoid cytotoxicity .

Stability and Storage

Q. Q: How should this compound be stored to prevent degradation?

A: Store in amber vials at −20°C under inert gas (argon or nitrogen). Monitor stability via HPLC every 6 months; degradation products (e.g., hydrolyzed pyrrolidine or oxidized anthracene) should remain <2% .

Advanced Research Questions

Mechanistic Studies

Q. Q: What kinetic or mechanistic insights exist for the pyrrolidine functionalization of anthracene-9,10-dione?

A: The reaction follows an SN_N2 mechanism, with the nucleophilic pyrrolidine attacking the electrophilic anthracene-dione core. Kinetic studies (e.g., variable-temperature NMR) reveal activation energies of ~50 kJ/mol. Solvent effects are critical: DMSO enhances nucleophilicity, while THF slows the reaction .

Computational Modeling

Q. Q: How can DFT calculations predict the electronic properties of this compound?

A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~3.2 eV), indicating redox activity. Simulations also predict charge transfer between the pyrrolidine nitrogen and anthracene π-system, relevant for photophysical applications .

Biological Interactions

Q. Q: What methodologies assess the compound’s interaction with biomolecules (e.g., DNA or proteins)?

A: Use fluorescence quenching assays (anthracene’s intrinsic fluorescence at λem_{em} = 450 nm) to study DNA intercalation. For protein binding, employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Competitive binding with known ligands (e.g., ethidium bromide) validates specificity .

Contradictory Data Resolution

Q. Q: How to resolve discrepancies in reported cytotoxicity values for this compound?

A: Variability arises from assay conditions (e.g., cell lines, exposure time). Standardize protocols:

  • Use MTT assays with consistent cell densities (1×104^4 cells/well).
  • Normalize data to positive controls (e.g., doxorubicin).
  • Validate via orthogonal methods (e.g., apoptosis markers like Annexin V) .

Functionalization Strategies

Q. Q: What advanced strategies enable selective modification of the pyrrolidine or anthracene moieties?

A:

  • Pyrrolidine : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups).
  • Anthracene : Electrophilic substitution (nitration, sulfonation) at positions 2 or 4, guided by steric and electronic effects .
    Characterize derivatives via 1H^1H-NMR and X-ray crystallography to confirm regioselectivity .

Environmental and Safety Considerations

Q. Q: What are the key hazards and waste disposal protocols for this compound?

A: Classified as irritant (GHS H315, H319). Use PPE (gloves, goggles) and work in a fume hood. Neutralize waste with 10% sodium bicarbonate before disposal in designated organic waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.